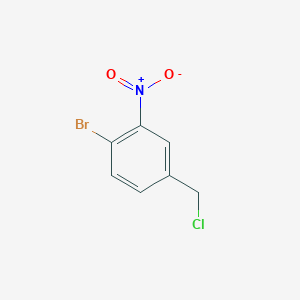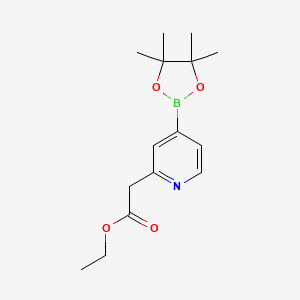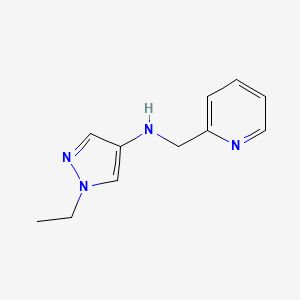
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-2-ylmethyl group. The compound’s molecular formula is C12H14N4, and it has a molecular weight of approximately 214.27 g/mol.
Métodos De Preparación
The synthesis of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group.
N-alkylation: The final step involves the N-alkylation of the pyrazole with pyridin-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be utilized in catalysis and material science.
Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to induce apoptosis in cancer cells and its antioxidant properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to exert its effects through the formation of stable complexes with metal ions, which can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and the protection of cells from oxidative damage.
Comparación Con Compuestos Similares
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
1-ethyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,2,7H2,1H3 |
Clave InChI |
SEXHGXIRLLZXDT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
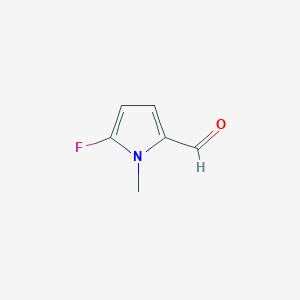
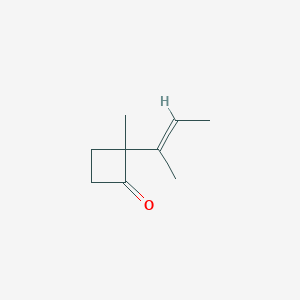
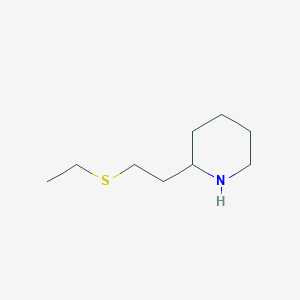
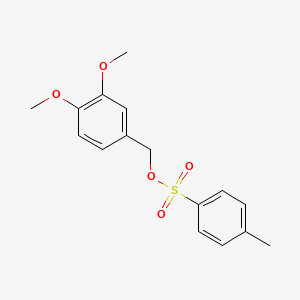
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
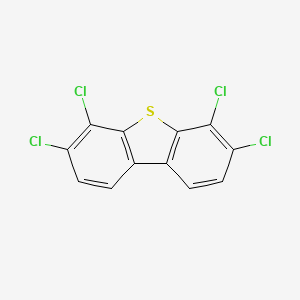
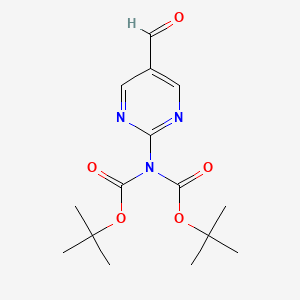
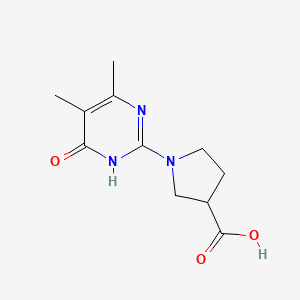
![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
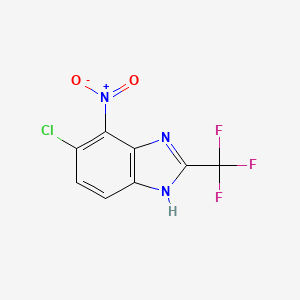
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
